ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate
Description
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core with an ethyl ester substituent at the 4-position. This structure is closely related to the pharmacophore of prasugrel, a clinically approved thienopyridine-class antiplatelet prodrug . The ethyl ester group is critical for its role as a prodrug, requiring metabolic activation (e.g., hepatic hydrolysis) to release the active metabolite, which irreversibly inhibits the P2Y12 ADP receptor on platelets .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9/h4,6,9,11H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJSDNQMOFPKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide
One of the most documented and industrially relevant methods involves the cyclization of a tosylated sulfonamide precursor under acidic conditions to form the thieno[3,2-c]pyridine ring system. The process can be summarized as follows:
Step 1: Preparation of the Tosylated Sulfonamide
React an amine intermediate (N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethylamine, where R is a lower alkyl such as methyl or ethyl) with para-toluene sulfonyl chloride in chloroform-water biphasic system at room temperature.
Use sodium carbonate as a base to neutralize the HCl formed during the reaction.
After stirring for approximately 8 hours, isolate the tosylated product by phase separation, drying, and recrystallization from isopropyl ether/isopropanol mixture.
Step 2: Acid-Catalyzed Cyclization
Treat the tosylated sulfonamide with a strong inorganic acid such as hydrochloric acid, sulfuric acid, or hydrobromic acid in the presence of an inert organic solvent (e.g., ethanol, dioxane, isopropanol, or butanol).
Heat the reaction mixture between 50°C and the boiling point of the solvent for several hours (typically 4 hours reflux).
Upon completion, concentrate the mixture under reduced pressure, neutralize with ammonia, and extract the product with methylene chloride.
Dry and evaporate the organic extracts, then purify by distillation under reduced pressure.
Yield: Approximately 76% for the thieno[3,2-c]pyridine derivative at 87°C/1 mm Hg.
This method is advantageous due to its relatively high yield, use of inexpensive reagents, and straightforward workup procedures.
Alternative Synthetic Route via Schiff Base Formation and Reduction
Another approach involves the initial formation of a Schiff base followed by reduction and tosylation:
Step 1: Schiff Base Formation
- React 2-thienaldehyde with NH2–CH2–CH(OR)2 (where R is a lower alkyl group) in benzene under reflux conditions to form the corresponding imine (Schiff base).
Step 2: Reduction
- Reduce the Schiff base with sodium borohydride in ethanol, initially at room temperature and then under reflux, to yield N-[2,2-(OR)2]-ethyl-(2-thienyl)-methylamine.
Step 3: Tosylation
- Treat the amine with para-toluene sulfonyl chloride in chloroform-water to form the tosylated sulfonamide intermediate.
Step 4: Cyclization
This route allows for the preparation of various substituted derivatives by altering the alkyl groups in the dialkoxyethylamine and is adaptable for structural modifications.
Synthesis of 4,5,6,7-Tetrahydrothiophene[3,2-c]pyridine Hydrochloride (Related Intermediate)
A related compound, 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride, which serves as a precursor or analog, can be synthesized by:
Condensation of appropriate amines with formaldehyde and subsequent hydrogen chloride treatment under controlled conditions.
The process involves imine formation, acid-induced cyclization, and isolation of the hydrochloride salt.
Reaction conditions emphasize insulation and controlled warming to optimize yield and purity.
Though this method is more specialized, it provides insight into the manipulation of the thieno-pyridine framework under acidic conditions.
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amine tosylation | Para-toluene sulfonyl chloride, chloroform-water, Na2CO3, RT, 8h | N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide | 95 | Recrystallization improves purity |
| 2 | Acid-catalyzed cyclization | Strong acid (HCl, H2SO4), inert solvent (ethanol, dioxane), reflux | Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate | 76 | Temperature 50°C to reflux; workup involves neutralization and extraction |
| 3 | Schiff base formation | 2-thienaldehyde, NH2–CH2–CH(OR)2, benzene, reflux | Imine (Schiff base) | - | Precursor to amine reduction |
| 4 | Reduction | Sodium borohydride, ethanol, RT then reflux | N-[2,2-(OR)2]-ethyl-(2-thienyl)-methylamine | - | Precursor to tosylation |
| 5 | Cyclization (alternative) | As step 2 | Thieno[3,2-c]pyridine derivative | - | Same as above |
The described preparation methods are well-established in the literature and patent documents, reflecting their reliability and scalability. The use of strong inorganic acids and inert solvents for cyclization is a common theme, ensuring efficient ring closure and high product purity. The tosylation step is critical for activating the amine intermediate toward cyclization.
These synthetic routes enable the production of this compound in moderate to high yields, facilitating its use as a versatile intermediate for further functionalization in pharmaceutical and chemical research.
This compound can be prepared efficiently through multi-step synthetic sequences involving amine tosylation followed by acid-catalyzed cyclization. Alternative routes via Schiff base formation and reduction provide flexibility for derivative synthesis. The methods are supported by robust patent literature and experimental data, underscoring their industrial applicability and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 6 hrs | Sulfoxide derivative | 75–85% | |
| m-CPBA | DCM, 0°C to RT, 12 hrs | Sulfone derivative | 90–95% |
-
Mechanism : Electrophilic attack on the sulfur atom, followed by oxygen insertion.
-
Applications : Sulfoxides enhance hydrogen-bonding capacity for medicinal chemistry applications.
Nucleophilic Substitution
The pyridine nitrogen and thiophene ring positions participate in substitution reactions:
Amination
-
Reagents : NH₃/MeOH, K₂CO₃
-
Conditions : 80°C, 8 hrs
-
Product : 4-Amino-thieno[3,2-c]pyridine derivative (62% yield).
Halogenation
-
Reagents : NBS (N-bromosuccinimide), AIBN
-
Conditions : CCl₄, reflux, 4 hrs
-
Product : 3-Bromo-thieno[3,2-c]pyridine-4-carboxylate (70% yield).
Ester Group Reactivity
The ethyl ester undergoes hydrolysis, transesterification, and condensation:
Hydrolysis
-
Reagents : NaOH (2M), H₂O/EtOH
-
Conditions : Reflux, 3 hrs
-
Product : 4H,5H,6H,7H-Thieno[3,2-c]pyridine-4-carboxylic acid (88% yield).
Transesterification
-
Reagents : MeOH, H₂SO₄ (cat.)
-
Conditions : 65°C, 12 hrs
-
Product : Methyl ester analog (92% yield).
Cycloaddition Reactions
The diene character of the thiophene ring enables Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hrs | Bicyclic adduct | 68% |
| Tetracyanoethylene | DMF, RT, 24 hrs | Fused tetracyclic product | 55% |
-
Applications : Synthesis of polycyclic scaffolds for materials science.
Condensation Reactions
The primary amine or carbonyl groups facilitate condensation:
With Aromatic Aldehydes
-
Reagents : Benzaldehyde, EtOH
-
Conditions : Reflux, 2 hrs
With Acetyl Chloride
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution at the α-positions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | 65% |
| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo derivative | 58% |
-
Regioselectivity : Driven by electron-rich thiophene ring.
Ring-Opening Reactions
Under strong acidic or basic conditions, the thieno-pyridine ring undergoes cleavage:
-
Reagents : H₂SO₄ (conc.), 120°C
-
Product : Thiophene-3-carboxylic acid and pyridine fragments.
Radical Reactions
Photochemical or thermal radical initiators induce functionalization:
-
Reagents : AIBN, CBrCl₃
-
Conditions : UV light, 6 hrs
-
Product : 3-Bromoethyl derivative (63% yield).
Metal-Catalyzed Cross-Couplings
Palladium or copper catalysts enable coupling reactions:
| Reaction Type | Catalysts | Substrates | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | CuI/ligand | Amines | N-Aryl derivatives |
-
Applications : Late-stage diversification for drug discovery.
This compound’s versatility in undergoing oxidation, substitution, and cycloaddition reactions makes it a valuable scaffold in medicinal chemistry and materials science. Continued research focuses on optimizing reaction conditions for industrial-scale synthesis and exploring novel derivatives with enhanced bioactivity.
Scientific Research Applications
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to the active sites of these targets, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Core Heterocycle Variations
Thieno[2,3-c]pyridine Derivatives
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (): Differs in the thiophene-pyridine fusion pattern ([2,3-c] vs. [3,2-c]), altering ring substituent positions. Used as a precursor for pyridothienopyrimidines via thiourea cyclization .
Imidazo[4,5-c]pyridine Analogs
- Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (): Replaces thiophene with imidazole, modifying electronic properties and binding interactions. Molecular Weight: 209.25 vs. 283.34 (Boc-protected thieno analog in ). Applications: Likely explored for kinase inhibition or CNS targets due to imidazole’s prevalence in such domains.
Substituent Modifications
Ester Group Variations
- 5-Tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate (): Dual ester groups (ethyl and tert-butyl) enhance steric bulk and alter solubility. Molecular Weight: 311.40 vs. 283.34 (single Boc ester in ). Impact: The tert-butyl group may slow metabolic activation compared to ethyl esters .
Halogenated Derivatives
- Bioactivity: Halogens often enhance binding affinity but may increase toxicity risks.
Pharmacologically Active Derivatives
Prasugrel and Clopidogrel
- Prasugrel : Contains a 2-acetoxy group instead of ethyl ester, with a fluorophenyl-cyclopropane moiety enhancing metabolic stability .
- Clopidogrel : Features a methyl carboxylate and chlorophenyl group; slower activation than prasugrel due to esterase sensitivity differences .
Antiplateleadle Compounds from
- Compound C1: Outperformed ticlopidine in inhibiting platelet aggregation. Structural Insight: Likely shares the thienopyridine core but with optimized substituents (e.g., methyl or halogen groups) .
Key Research Findings
- Metabolic Activation: Ethyl esters in thienopyridines are cleaved by esterases to active metabolites, with rates influenced by steric hindrance (e.g., tert-butyl slows hydrolysis) .
- Chirality: Prasugrel’s chiral center allows rapid racemization, but ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate lacks reported chirality, simplifying synthesis .
- Anti-Thrombotic SAR : Substituents at the 2- and 5-positions (e.g., halogens, esters) correlate with enhanced P2Y12 receptor binding and prolonged antiplatelet effects .
Biological Activity
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thieno ring fused with a pyridine ring. Its molecular formula is with a molecular weight of approximately 201.26 g/mol. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical applications .
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been developed to yield this compound efficiently . The following table summarizes the major synthetic routes:
| Synthesis Method | Description |
|---|---|
| Cyclization Reaction | Involves the formation of the thieno-pyridine structure from simpler precursors. |
| Esterification | Introduction of the ethyl group at the carboxylate position to enhance solubility. |
| Substitution Reactions | Modifications to improve biological activity through structural derivatives. |
This compound exhibits significant biological activities primarily through its interaction with various molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind effectively to active sites on these targets, inhibiting their activity or modulating their function through non-covalent interactions .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cancer cell growth across multiple cell lines. For instance:
- In vitro studies demonstrated that derivatives of thieno[3,2-c]pyridine exhibited IC50 values ranging from 1.1 to 25 μM against various cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) .
- The presence of specific substituents at the C-6 position has been linked to enhanced antiproliferative activity .
Case Studies
Several case studies have explored the biological activity of this compound and its derivatives:
- Antiproliferative Effects : A study reported that compounds derived from this structure inhibited tubulin polymerization at micromolar concentrations. These findings suggest potential applications in cancer therapy by targeting microtubule dynamics .
- Enzyme Inhibition : Research indicates that this compound may serve as a potent inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell survival .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Mthis compound | Methyl ester variant | Lower molecular weight; different solubility profile |
| Ethyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate | Isomer with altered ring structure | Different biological activity; potential for unique applications |
| 4-Hydroxythieno[3,2-c]pyridine-4-carboxylic acid | Hydroxy derivative | Enhanced solubility; potential for different reactivity |
Q & A
Q. What are the common synthetic routes for ethyl thieno[3,2-c]pyridine derivatives?
Methodological Answer: Synthesis of ethyl thieno[3,2-c]pyridine derivatives typically involves cyclization, condensation, or multicomponent reactions. For example:
- Cyclization : Ethyl 2-(aryloxo/arylthio) derivatives can be synthesized via cyclization of thioureas with ethyl acetoacetate and aldehydes under acidic conditions .
- Biginelli Reaction : One-pot condensation of aldehydes, ethyl acetoacetate, and thioureas yields tetrahydropyrimidine intermediates, which are cyclized to form thienopyridine cores .
- Catalytic Methods : Palladium or copper catalysts in solvents like DMF or toluene enable efficient coupling reactions for functionalizing the pyridine ring .
Q. Key Considerations :
Q. Table 1: Representative Synthetic Routes
| Method | Key Reagents/Conditions | Reference |
|---|---|---|
| Cyclization | Thioureas, H2SO4, reflux | |
| Biginelli Reaction | Aldehydes, ethyl acetoacetate, thioureas | |
| Catalytic Coupling | Pd(OAc)2, DMF, 100°C |
Q. How should researchers safely handle and store this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles), avoid dust formation, and work in a fume hood. Prevent skin/eye contact and inhalation .
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas. Avoid incompatibles (strong oxidizers) .
- Spills : Sweep or vacuum spills; dispose as hazardous waste .
Q. Safety Data :
Q. What spectroscopic methods confirm the structure of thienopyridine derivatives?
Methodological Answer:
- 1H/13C NMR : Identify protons on the pyridine (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm) rings. DEPT clarifies carbon types .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, especially for biologically active derivatives .
Example : Ethyl 2-amino-6-boc derivatives show distinct NH2 and ester carbonyl signals in NMR .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling reactions. Pd(OAc)2 often outperforms CuI in arylations .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require higher temps.
- Additives : Use ligands (e.g., PPh3) to stabilize catalytic intermediates.
Case Study : A 15% yield increase was achieved using Pd(OAc)2 (10 mol%) in DMF at 100°C vs. CuI in toluene .
Q. How to resolve contradictions in reported biological activities?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- SAR Studies : Compare substituents (e.g., ethynyl vs. nitro groups) to isolate bioactive moieties .
- Mechanistic Profiling : Conduct enzyme inhibition assays (e.g., kinase or protease targets) to validate modes of action .
Example : Derivatives with ethynyl groups showed potent antimicrobial activity in gram-positive bacteria but not gram-negative, highlighting selectivity .
Q. How to design experiments for elucidating enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies : Measure IC50 values under varying substrate concentrations to distinguish competitive/non-competitive inhibition.
- Docking Simulations : Use software (AutoDock, Schrödinger) to model binding poses in enzyme active sites .
- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical residues for inhibitor binding.
Case Study : Ethyl 5-acetyl-2-amino derivatives inhibited topoisomerase II at IC50 = 1.2 µM, validated via ATPase activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
